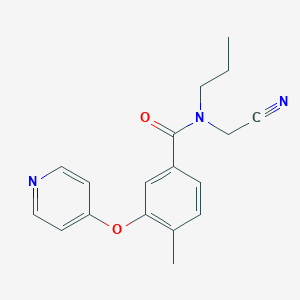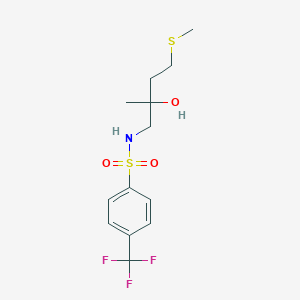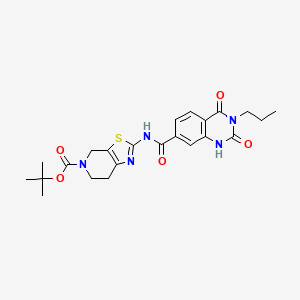![molecular formula C30H31FN4O6 B3005856 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide CAS No. 2097920-80-2](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C30H31FN4O6 and its molecular weight is 562.598. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Application in Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound with structural similarities, has been identified as a high affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. This compound is notable for its effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Role in Synthesis of Tetrahydroisoquinoline and Benzazepine
The compound has been utilized in the synthesis of tetrahydroisoquinoline and benzazepine derivatives. A study demonstrated the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization. This process used boron trifluoride diethyl etherate as an additive reagent, enhancing the cyclization process (Saitoh et al., 2001).
Potential in Antibacterial Applications
A study on fluoroquinolones, which are significant antibacterial agents, explored the design of m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones. This led to the discovery of compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship of these compounds was crucial in determining their antibacterial effectiveness (Kuramoto et al., 2003).
Inhibition of VEGFR-2 and EGFR Tyrosine Kinases in Cancer
A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, was synthesized and characterized for its potential as a dual inhibitor of VEGFR-2 and EGFR tyrosine kinases. It showed potent cytotoxic activity against various cancer cell lines and is considered a promising anti-cancer agent (Riadi et al., 2021).
Eigenschaften
CAS-Nummer |
2097920-80-2 |
|---|---|
Molekularformel |
C30H31FN4O6 |
Molekulargewicht |
562.598 |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C30H31FN4O6/c1-40-25-14-13-20(18-26(25)41-2)15-16-32-27(36)12-7-17-34-29(38)21-8-3-6-11-24(21)35(30(34)39)19-28(37)33-23-10-5-4-9-22(23)31/h3-6,8-11,13-14,18H,7,12,15-17,19H2,1-2H3,(H,32,36)(H,33,37) |
InChI-Schlüssel |
NOOXASSZZXCKAW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B3005773.png)
![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B3005774.png)
![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)
![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B3005776.png)


![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)
![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)


![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)


